molecular formula C9H7ClN2O B1500438 2-Chloro-1-(1H-indazol-1-yl)ethanone CAS No. 244017-81-0

2-Chloro-1-(1H-indazol-1-yl)ethanone

Cat. No.: B1500438
CAS No.: 244017-81-0
M. Wt: 194.62 g/mol
InChI Key: VRGWPFNPVNVQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(1H-indazol-1-yl)ethanone is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. The chloroacetyl group attached to the indazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1-(1H-indazol-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of indazole with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(1H-indazol-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1H-indazol-1-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Properties

CAS No.

244017-81-0

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

2-chloro-1-indazol-1-ylethanone

InChI

InChI=1S/C9H7ClN2O/c10-5-9(13)12-8-4-2-1-3-7(8)6-11-12/h1-4,6H,5H2

InChI Key

VRGWPFNPVNVQCV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NN2C(=O)CCl

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.